molecular formula C4H9ClN2O B14023626 3-Amino-4-hydroxybutanenitrile hydrochloride

3-Amino-4-hydroxybutanenitrile hydrochloride

Cat. No.: B14023626
M. Wt: 136.58 g/mol
InChI Key: AIUSWZITMROXID-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxybutanenitrile hydrochloride is an organic compound with the molecular formula C4H9ClN2O It is a derivative of butanenitrile, featuring both amino and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-hydroxybutanenitrile hydrochloride typically involves the reaction of 3-amino-4-hydroxybutanenitrile with hydrochloric acid. The nitrile group can be introduced through various methods, such as the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol . The amino and hydroxy groups are then introduced through subsequent reactions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-hydroxybutanenitrile hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-amino-4-oxobutanenitrile.

    Reduction: Formation of 3-amino-4-hydroxybutylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Amino-4-hydroxybutanenitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-hydroxybutanenitrile hydrochloride involves its interaction with various molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and participate in nucleophilic reactions. These interactions can affect biological pathways and enzyme activities, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-hydroxybutanenitrile hydrochloride is unique due to the presence of both amino and hydroxy functional groups, which enhance its reactivity and versatility in chemical synthesis and biological applications.

Properties

Molecular Formula

C4H9ClN2O

Molecular Weight

136.58 g/mol

IUPAC Name

3-amino-4-hydroxybutanenitrile;hydrochloride

InChI

InChI=1S/C4H8N2O.ClH/c5-2-1-4(6)3-7;/h4,7H,1,3,6H2;1H

InChI Key

AIUSWZITMROXID-UHFFFAOYSA-N

Canonical SMILES

C(C#N)C(CO)N.Cl

Origin of Product

United States

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